molecular formula C9H12O2 B015790 2-(3-Methoxyphenyl)ethanol CAS No. 5020-41-7

2-(3-Methoxyphenyl)ethanol

Cat. No. B015790
CAS RN: 5020-41-7
M. Wt: 152.19 g/mol
InChI Key: UPPGEJSCUZMCMW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethanol is a chemical compound studied for various applications, including its synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

  • The synthesis of 2-(3-Methoxyphenyl)ethanol and related compounds involves complex chemical reactions. For example, Xu Liang (2009) describes synthesizing a compound by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide (Xu Liang, 2009).

Molecular Structure Analysis

  • The molecular structure of such compounds is characterized using techniques like X-ray crystallography. For instance, C. Philippo et al. (1997) structurally characterized the most potent enantiomer of a similar compound through X-ray crystallographic analysis (C. Philippo et al., 1997).

Chemical Reactions and Properties

  • The compound exhibits various chemical reactions and properties. W. Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and studied its antibacterial activities, showcasing its chemical reactions (W. Li-fen, 2011).

Physical Properties Analysis

  • The physical properties of these compounds are often determined through methods like crystallography. F. Toda et al. (1985) conducted an X-ray analysis to understand the physical properties of a similar compound (F. Toda et al., 1985).

Chemical Properties Analysis

  • M. Karakus et al. (2014) synthesized a derivative of dithiophosphonates and characterized its chemical properties using spectroscopic methods and X-ray crystallography, providing insight into the chemical properties of such compounds (M. Karakus et al., 2014).

Scientific Research Applications

  • Organic Synthesis :

    • A novel linker, methyl 2-(4-methoxycarbonylbutyldimethylsily)ethanol, facilitates efficient solid-phase carbohydrate synthesis (Weigelt & Magnusson, 1998).
    • 2-(2'-hydroxy-3'-methoxyphenyl)benzothiazole forms a chelate with copper(II) in an ethanol/water mixture, changing its site of interaction above a certain pH (Freinbichler et al., 2009).
  • Pharmacology and Medicine :

    • A derivative of 2-(3-Methoxyphenyl)ethanol showed significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).
    • Methoxyphenyl N-sulfamoyloxazolidinone complexes with Cu(II) and Co(II) ions have potential biological activities, as revealed by molecular docking (Guibedj et al., 2020).
    • 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one showed significant antibacterial activity against various microorganisms, indicating pharmaceutical potential (Osarumwense, 2022).
  • Material Science :

    • Etherification of 2-alkylamino-1-phenylethanol derivatives can occur through a quinoidal intermediate, leading to better yields for α-methylethers (Venter & Greeff, 1980).
  • Analytical Chemistry :

    • Emulsion liquid membranes have been effective in extracting 2-(4-hydroxyphenyl)ethanol from aqueous solutions, demonstrating their utility in separation processes (Reis et al., 2006).
  • Biotechnology :

    • The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol is improved by using ionic liquids, which can depend on the specific anions and cations in the ionic liquid (Lou Wenyong, 2011).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, the area should be washed off with soap and plenty of water .

Future Directions

The future directions of research on 2-(3-Methoxyphenyl)ethanol could involve further investigation into its synthesis, properties, and potential applications. For instance, a study on the conformational preference of 2-(4-methoxyphenyl)ethanol by supersonic jet spectroscopy suggests that the introduction of the methoxy group would enhance the intramolecular OH/π interaction .

properties

IUPAC Name

2-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGEJSCUZMCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198243
Record name 3-Methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)ethanol

CAS RN

5020-41-7
Record name 3-Methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5020-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyphenethyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methoxyphenyl)ethanol
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Record name 3-Methoxyphenethyl alcohol
Source EPA DSSTox
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Record name 3-methoxyphenethyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KC Wen, CS Chang, YC Chien, HW Wang… - International journal of …, 2013 - mdpi.com
Melanin is responsible for skin color and plays a major role in defending against harmful external factors such as ultraviolet (UV) irradiation. Tyrosinase is responsible for the critical …
Number of citations: 55 0-www-mdpi-com.brum.beds.ac.uk
DF Taber, DM Raciti - Tetrahedron, 2011 - Elsevier
Astrogorgiadiol is a naturally occurring Vitamin D analogue that, in cell culture, downregulates the production of the cytokine osteopontin (OPN). OPN has been implicated in virulent …
Z Liu - THE BERKELEY MCNAIR RESEARCH JOURNAL, 2013 - Citeseer
Graphene Nanoribbons (GNRs) are the thinnest and lightest singlelayered carbon sheets around. They possess excellent thermal and electrical conductivity, making them ideal for use …
Number of citations: 3 citeseerx.ist.psu.edu
H Hashima, M Hayashi, Y Kamano, N Sato - Bioorganic & medicinal …, 2000 - Elsevier
Synthesis of convolutamines and lutamides, new 2,4,6-tribromo-3-methoxyphenethylamine alkaloids isolated from Floridian marine bryozoan Amathia convoluta, was accomplished by …
HY Wang, K Huang, M De Jesús, S Espinosa… - Tetrahedron …, 2016 - Elsevier
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
J Zhou, C Wang, D Xue, W Tang, J Xiao, C Li - Tetrahedron, 2018 - Elsevier
Fe(OTf) 2 has been found to be an efficient catalyst for the Oxa-Pictet–Spengler cyclization reaction leading to isochromans. A series of substituted isochromans were obtained with …
A Saeed, Z Ashraf - Journal of chemical sciences, 2006 - Springer
A number of important aromatic carboxylic acids precursors, or intermediates in the syntheses of natural products, are converted into methyl esters and reduced to the corresponding …
MD Rackham, JA Brannigan… - Journal of Medicinal …, 2014 - ACS Publications
N-Myristoyltransferase (NMT) is an essential eukaryotic enzyme and an attractive drug target in parasitic infections such as malaria. We have previously reported that 2-(3-(piperidin-4-…
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk
HY Wanga, K Huang - Tetrahedron. Asymmetry, 2016 - par.nsf.gov
A practical and convenient method for the efficient and regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides by sodium azide under hydrolytic conditions is …
Number of citations: 0 par.nsf.gov
JRA Cambridge - 2004 - ir.canterbury.ac.nz
The Lewis acid catalysed rearrangement of optically active, deuterium labelled styrene oxide derivatives to aldehydes is studied experimentally and the mechanism is further elucidated …
Number of citations: 3 ir.canterbury.ac.nz

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